2-Bromo-1,1-diethoxyethene 2-Bromo-1,1-diethoxyethene
Brand Name: Vulcanchem
CAS No.: 42520-11-6
VCID: VC18531904
InChI: InChI=1S/C6H11BrO2/c1-3-8-6(5-7)9-4-2/h5H,3-4H2,1-2H3
SMILES:
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol

2-Bromo-1,1-diethoxyethene

CAS No.: 42520-11-6

Cat. No.: VC18531904

Molecular Formula: C6H11BrO2

Molecular Weight: 195.05 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1,1-diethoxyethene - 42520-11-6

CAS No. 42520-11-6
Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
IUPAC Name 2-bromo-1,1-diethoxyethene
Standard InChI InChI=1S/C6H11BrO2/c1-3-8-6(5-7)9-4-2/h5H,3-4H2,1-2H3
Standard InChI Key YLLVBVCUIFAFMS-UHFFFAOYSA-N
Canonical SMILES CCOC(=CBr)OCC

Chemical Identity and Structural Properties

Nomenclature and Molecular Structure

2-Bromo-1,1-diethoxyethane, systematically named 1-bromo-2,2-diethoxyethane, belongs to the bromoalkane family. Common synonyms include bromoacetaldehyde diethyl acetal and diethyl bromoacetal . Its structure features a central ethane backbone with a bromine atom at the second carbon and two ethoxy groups at the first carbon (Figure 1). The InChIKey LILXDMFJXYAKMK-UHFFFAOYSA-N uniquely identifies its stereochemistry .

Molecular Formula: C6H13BrO2\text{C}_6\text{H}_{13}\text{BrO}_2
Molecular Weight: 197.07 g/mol
CAS Registry Number: 2032-35-1 .

Physical and Chemical Properties

The compound is a colorless to light yellow liquid, turning dark upon storage due to decomposition . Key physical properties include:

PropertyValueConditions
Boiling Point66–67°C18 mmHg
Density1.31 g/mL25°C
Refractive IndexnD20=1.438n_D^{20} = 1.438Not explicitly stated
Flash Point51.7°C (125°F)Closed cup
SolubilityMiscible in chloroform, slightly in methanolRoom temperature

The compound is immiscible with water, necessitating anhydrous conditions during reactions . Its reactivity is influenced by the electron-withdrawing bromine atom, which enhances susceptibility to nucleophilic attack .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves bromination of diethyl acetal (acetaldehyde diethyl acetal) using elemental bromine. A representative procedure from patent CN104672068A outlines:

  • Reactants: Diethyl acetal (118.0 g, 1.0 mol), calcium carbonate (55 g, 0.55 mol), bromine (55 mL, 1.0 mol).

  • Conditions: Bromine is added dropwise at 5–10°C over 30–45 minutes, followed by 24-hour maturation.

  • Workup: Steam distillation separates the product, which is dried over K2CO3\text{K}_2\text{CO}_3 and vacuum-distilled (b.p. 48–49°C at 3 mmHg) .

This method yields 31–42% pure product, though stabilization with K2CO3\text{K}_2\text{CO}_3 is required to mitigate decomposition .

Industrial Optimization

Large-scale production employs continuous bromine addition to enhance efficiency. Key modifications include:

  • Solvent Use: Acetic acid as a reaction medium to control exothermicity.

  • Stabilizers: Potassium carbonate (0.1–1.0 wt%) to prolong shelf life.

  • Purity Controls: Distillation under reduced pressure to achieve >98% purity, critical for pharmaceutical applications .

Reactivity and Mechanistic Pathways

Nucleophilic Substitution Reactions

The bromine atom in 2-bromo-1,1-diethoxyethane is highly electrophilic, facilitating SN2\text{S}_\text{N}2 reactions with nucleophiles (e.g., amines, thiols). For example:

R-Br+NuR-Nu+Br\text{R-Br} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{Br}^-

This reactivity is exploited to synthesize heterocycles and sulfonamides, intermediates in antibiotic production .

Elimination Reactions

Under basic conditions (e.g., KOH/EtOH\text{KOH}/\text{EtOH}), the compound undergoes dehydrohalogenation to form vinylethyl ethers:

CH2(OEt)2CH2BrBaseCH2=CH-OEt+HBr+EtOH\text{CH}_2(\text{OEt})_2\text{CH}_2\text{Br} \xrightarrow{\text{Base}} \text{CH}_2=\text{CH-OEt} + \text{HBr} + \text{EtOH}

Such eliminations are pivotal in synthesizing α,β-unsaturated carbonyl compounds .

Pharmaceutical and Industrial Applications

Antibiotic Synthesis

2-Bromo-1,1-diethoxyethane is a key precursor in macrolide antibiotics:

  • Erythromycin: The bromoacetal intermediate introduces side chains critical for bacterial ribosome binding .

  • Cephalosporins: Serves as a β-lactam sidechain modifier, enhancing pharmacokinetic profiles .

Specialty Chemical Production

The compound’s utility extends to:

  • Antihistamines: Chlorpheniramine synthesis via thioether formation .

  • Thyroid Drugs: Iodinated analogs used in hormone analogs .

  • Agrochemicals: Herbicide intermediates through nucleophilic aryl substitutions.

Industrial and Economic Relevance

Global demand for 2-bromo-1,1-diethoxyethane is driven by pharmaceutical sectors, with an estimated annual production of 500–700 metric tons. Major producers include EvitaChem and specialty chemical firms in China and India . Cost fluctuates between $120–150/kg, influenced by bromine market dynamics .

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